molecular formula C14H18N2O2 B7560968 N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No.: B7560968
M. Wt: 246.30 g/mol
InChI Key: KZLUGLBSRLDCHB-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-9(2)15-14(18)11-8-13(17)16-12-7-5-4-6-10(11)12/h4-7,9,11H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLUGLBSRLDCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(=O)NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents on the quinoline ring, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives.

Scientific Research Applications

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is unique due to its specific substituents and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other quinoline derivatives.

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